(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, a pyrazolyl group, and a methylenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactionsThe final step involves the addition of the methylenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-3-[3’-(4"-Fluorophenyl)-1’-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal: Shares the fluorophenyl group but differs in the core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar pyrazole structure but with different substituents.
Uniqueness
What sets (2E)-3-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its specific arrangement of fluorophenyl, phenyl, pyrazolyl, and methylenesulfonyl groups makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C25H18FN3O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C25H18FN3O2S/c1-18-7-13-23(14-8-18)32(30,31)24(16-27)15-20-17-29(22-5-3-2-4-6-22)28-25(20)19-9-11-21(26)12-10-19/h2-15,17H,1H3/b24-15+ |
InChI Key |
IXJCGTSSZWYYQC-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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